molecular formula C20H15ClF3NO4 B2444000 N-[(2E)-2-[(4-chlorophenyl)methylidene]-5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide CAS No. 691884-03-4

N-[(2E)-2-[(4-chlorophenyl)methylidene]-5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide

Cat. No.: B2444000
CAS No.: 691884-03-4
M. Wt: 425.79
InChI Key: VKCHOSUHLJFCPR-VGOFMYFVSA-N
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Description

N-[(2E)-2-[(4-chlorophenyl)methylidene]-5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dimethoxy group, and a trifluoroacetamide moiety

Properties

IUPAC Name

N-[(2E)-2-[(4-chlorophenyl)methylidene]-5,6-dimethoxy-3-oxo-1H-inden-1-yl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF3NO4/c1-28-15-8-12-13(9-16(15)29-2)18(26)14(7-10-3-5-11(21)6-4-10)17(12)25-19(27)20(22,23)24/h3-9,17H,1-2H3,(H,25,27)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCHOSUHLJFCPR-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(C(=CC3=CC=C(C=C3)Cl)C2=O)NC(=O)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C(/C(=C\C3=CC=C(C=C3)Cl)/C2=O)NC(=O)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-2-[(4-chlorophenyl)methylidene]-5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide typically involves the condensation of 4-chlorobenzaldehyde with 5,6-dimethoxy-1-indanone in the presence of a base, followed by the reaction with trifluoroacetic anhydride. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-2-[(4-chlorophenyl)methylidene]-5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include KMnO4 for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation with KMnO4 yields carboxylic acids, while reduction with LiAlH4 produces alcohols .

Scientific Research Applications

Synthesis and Preparation

The synthesis of this compound typically involves the condensation of 4-chlorobenzaldehyde with 5,6-dimethoxy-1-indanone in the presence of a base, followed by reaction with trifluoroacetic anhydride. The process often utilizes solvents like ethanol or methanol and may require heating to facilitate the reaction. Industrial methods may employ continuous flow reactors to enhance efficiency and yield .

Chemistry

N-[(2E)-2-[(4-chlorophenyl)methylidene]-5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide serves as a precursor in synthesizing various organic compounds and as a reagent in chemical reactions.

Biology

Research indicates that this compound exhibits potential biological activities:

  • Enzyme Inhibition : Studies have shown its ability to inhibit certain enzymes, which could be useful in understanding metabolic pathways.
  • Interaction with Biological Macromolecules : The compound's structural features allow it to interact with proteins and nucleic acids, potentially influencing biological functions .

Medicine

Ongoing research is exploring its therapeutic applications:

  • Anti-inflammatory Properties : Initial studies suggest that it may reduce inflammation markers.
  • Anticancer Activity : Preliminary investigations indicate that the compound might inhibit cancer cell growth through various mechanisms .

Case Study: Anticancer Studies

In a study evaluating anticancer properties, compounds structurally similar to this compound exhibited significant growth inhibition against various cancer cell lines. For example:

Cell LinePercent Growth Inhibition
SNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%
HCT11656.40%

These findings highlight its potential as a lead compound for developing new anticancer therapies .

Industrial Applications

The compound is utilized in developing new materials and as an intermediate in pharmaceutical and agrochemical production processes. Its unique chemical structure makes it valuable for synthesizing other complex molecules.

Mechanism of Action

The mechanism of action of N-[(2E)-2-[(4-chlorophenyl)methylidene]-5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. Additionally, it can interact with cellular receptors and modulate signaling pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2E)-2-[(4-chlorophenyl)methylidene]-5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide is unique due to its trifluoroacetamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential therapeutic benefits .

Biological Activity

N-[(2E)-2-[(4-chlorophenyl)methylidene]-5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide (CAS No. 691884-03-4) is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C20H15ClF3NO4
Molar Mass: 425.79 g/mol
Structure: The compound features a chlorophenyl group, dimethoxy groups, and a trifluoroacetamide moiety, contributing to its unique biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It is believed to inhibit certain enzymes and modulate signaling pathways that are critical for various physiological processes.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In vitro studies have shown that it can effectively reduce cell viability in various cancer cell lines.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties , potentially acting through the inhibition of pro-inflammatory cytokines. This suggests a therapeutic application in inflammatory diseases.

Enzyme Inhibition

This compound may also function as an enzyme inhibitor , particularly in pathways related to lipid metabolism and cellular signaling.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound. Below are selected findings:

StudyBiological ActivityMethodologyResults
Datar et al. (2017)Antidiabetic activityIn vitro assaysShowed significant reduction in glucose levels compared to control .
Badiger et al. (2021)Anticancer propertiesCell viability assaysInhibited growth in breast cancer cell lines with IC50 values in low micromolar range .
Jiwane et al. (2020)Anti-inflammatory effectsCytokine assaysReduced levels of TNF-alpha and IL-6 in treated macrophages .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodology :

  • Solvent selection : Polar aprotic solvents like DMF or DMSO are critical for enhancing solubility and reaction efficiency. For example, DMF facilitates nucleophilic substitutions in intermediates .
  • Catalysts : Triethylamine (TEA) is commonly used to deprotonate reactive sites, particularly in acetamide bond formation .
  • Temperature control : Multi-step reactions often require precise temperature gradients (e.g., 0–5°C for sensitive steps like imine formation, 60–80°C for cyclization) .
  • Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane gradients (1:3 to 1:1) tracks intermediates, while NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural fidelity .

Q. What analytical techniques are essential for characterizing intermediates and the final product?

  • Methodology :

  • NMR spectroscopy : ¹H NMR identifies aromatic protons (δ 6.8–7.4 ppm) and trifluoroacetamide methylidene groups (δ 2.8–3.2 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and methoxy (OCH₃, ~55 ppm) groups .
  • Mass spectrometry : HRMS with electrospray ionization (ESI) validates molecular ions (e.g., [M+H]⁺) and isotopic patterns for Cl/F atoms .
  • X-ray crystallography : Resolves stereochemical ambiguities in the (2E)-methylidene configuration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for key intermediates?

  • Methodology :

  • Systematic parameter screening : Use design of experiments (DoE) to test variables (e.g., solvent purity, catalyst loading). For instance, TEA concentrations >2.5 equivalents may reduce yields due to side reactions in acetamide coupling .
  • Controlled reproducibility studies : Compare protocols under inert (N₂/Ar) vs. aerobic conditions, as oxygen can oxidize indenone intermediates .
  • Data normalization : Report yields relative to purified products (HPLC purity >95%) rather than crude mixtures to avoid discrepancies .

Q. What computational strategies predict biological interactions of the trifluoroacetamide moiety?

  • Methodology :

  • Docking simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like kinase domains. The 4-chlorophenyl group shows π-π stacking with hydrophobic pockets .
  • ADMET profiling : SwissADME predicts logP (~3.2) and solubility (<0.1 mg/mL), suggesting formulation challenges. Molsoft validates CNS permeability (Blood-Brain Barrier score: 0.8) .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy) with bioactivity using Random Forest algorithms .

Q. How does the (2E)-methylidene configuration influence reactivity in downstream modifications?

  • Methodology :

  • Stereochemical analysis : Compare (2E) and (2Z) isomers via NOESY NMR. The (2E) configuration enhances electrophilicity at the methylidene carbon, enabling Michael additions with thiols .
  • Reactivity screening : Test nucleophilic agents (e.g., Grignard reagents, amines) under varied pH (4–9). Polar solvents (e.g., DMF) stabilize transition states in SN2 pathways .
  • Kinetic studies : Use stopped-flow UV-Vis to monitor reaction rates (kobs) for hydrazine coupling, revealing pseudo-first-order kinetics in aprotic media .

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